

# 3-Indolylacetone literature review

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## Compound of Interest

Compound Name: **3-Indolylacetone**

Cat. No.: **B073846**

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An In-depth Technical Guide to **3-Indolylacetone**

Prepared for: Researchers, scientists, and drug development professionals.

## Executive Summary

**3-Indolylacetone** (CAS: 1201-26-9), also known as indole-3-acetone, is an indole derivative featuring an acetone group linked to the C3 position of the indole ring. While its synthesis is well-documented, its biological activities and pharmacological profile remain largely unexplored in publicly available literature. Vendor information suggests potential as an anti-inflammatory and antioxidant agent, and as a plant growth regulator, but quantitative data to support these claims are scarce.<sup>[1][2]</sup> Notably, structurally related indole derivatives have been investigated for their affinity to the benzodiazepine receptor, suggesting a potential, though unconfirmed, area for future neurological research into **3-indolylacetone**. This document provides a comprehensive review of the available technical information, including its chemical properties, a detailed synthesis protocol, spectroscopic data, and a discussion of its potential biological relevance.

## Chemical and Physical Properties

**3-Indolylacetone** is a beige or tan crystalline solid at room temperature.<sup>[1][2]</sup> Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	1201-26-9	[3][4]
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO	[2][3]
Molecular Weight	173.21 g/mol	[2][3]
Appearance	Tan solid / Beige crystalline powder	[1][2]
Melting Point	116-118 °C	[3]
Boiling Point	341.7 °C (Predicted)	[3]
Flash Point	168.4 °C (Predicted)	[3]
Solubility	Soluble in organic solvents (ethanol, ether); Insoluble in water.	[1]
Purity	≥ 98% (HPLC)	[2]

## Synthesis and Experimental Protocols

A reliable method for the synthesis of **3-indolylacetone** involves the reaction of a Weinreb amide intermediate with a Grignard reagent. The following protocol is adapted from the literature.

### Detailed Experimental Protocol: Synthesis from a Weinreb Amide

This procedure details the synthesis of **3-indolylacetone** from 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide.

Materials:

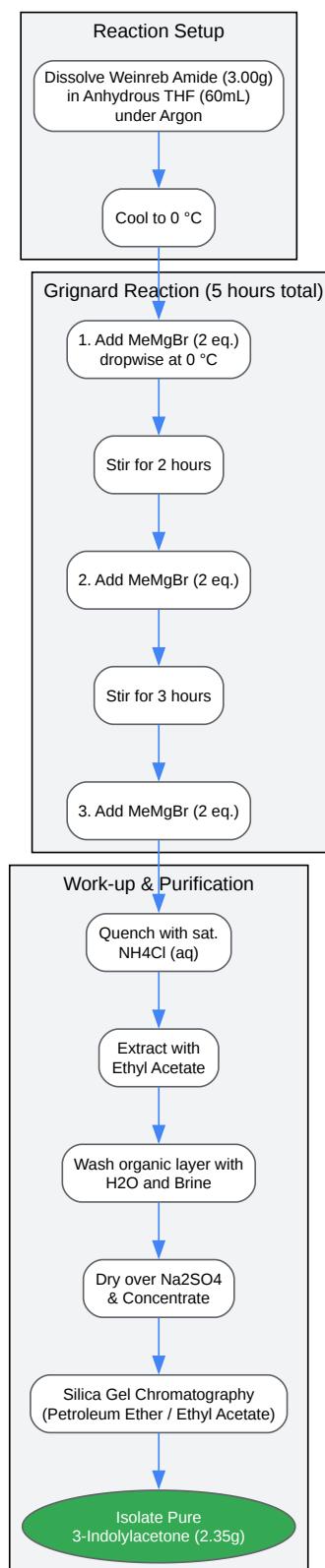
- 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (Starting Material)
- Anhydrous Tetrahydrofuran (THF)

- Methylmagnesium Bromide (Grignard reagent) solution in THF
- Saturated aqueous Ammonium Chloride (NH<sub>4</sub>Cl) solution
- Ethyl Acetate (EA)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica Gel for column chromatography
- Petroleum Ether and Ethyl Acetate (Eluent)
- Argon gas supply

**Procedure:**

- Reaction Setup: Under an argon atmosphere, dissolve 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide (3.00 g, 13.75 mmol) in anhydrous THF (60 mL) in a suitable reaction flask.
- Initial Grignard Addition: Cool the solution to 0 °C using an ice bath. Slowly add a THF solution of methylmagnesium bromide (27.49 mL, 27.49 mmol) dropwise while maintaining continuous stirring.
- Staging and Further Additions: Allow the reaction to proceed for 2 hours at 0 °C. Following this, add another equivalent of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). After an additional 3 hours, perform a third and final addition of the methylmagnesium bromide solution (27.49 mL, 27.49 mmol). The total reaction time is approximately 5 hours.
- Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
- Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic phase and wash it sequentially with water and saturated brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent.

- Purification: Purify the resulting residue by silica gel column chromatography, using a gradient of petroleum ether/ethyl acetate as the eluent.
- Product Isolation: Combine the pure fractions and evaporate the solvent to afford the final product, **3-indolylacetone** (2.35 g).

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Caption: Workflow for the synthesis of **3-Indolylacetone**.

## Spectroscopic and Quantitative Data

The available spectroscopic data for **3-indolylacetone** is limited. While <sup>1</sup>H NMR data has been published, dedicated <sup>13</sup>C NMR and IR spectra are not readily found in the surveyed literature.

Data Type	Parameters and Results	Source(s)
<sup>1</sup> H NMR	Solvent: CDCl <sub>3</sub> , Frequency: 399.65 MHz Assignments (ppm): 8.26 (br s, 1H, N-H) 7.53 (d, 1H, Ar-H) 7.32 (d, 1H, Ar-H) 7.19 (t, 1H, Ar-H) 7.13 (t, 1H, Ar-H) 7.04 (d, 1H, Ar-H) 3.81 (s, 2H, -CH <sub>2</sub> -) 2.16 (s, 3H, -CH <sub>3</sub> )	[5]
Mass Spec.	Method: LC/MS Result: m/z = 174.1 [M+H] <sup>+</sup>	[From previous search]
Synthesis Yield	Yield: 2.35 g (from 3.00 g of 2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide)	[From previous search]

## Biological Activity and Mechanism of Action

The biological profile of **3-indolylacetone** is not well-characterized, and there is a notable absence of quantitative bioactivity data (e.g., IC<sub>50</sub> or K<sub>i</sub> values) in the scientific literature. Commercial suppliers mention its potential as an anti-inflammatory and antioxidant agent and its use as a plant growth regulator, but primary research to substantiate these claims is not readily available.[1][2]

## Inferred Activity from Structurally Related Compounds

Significant research has been conducted on structurally similar indole derivatives, specifically N-(indol-3-ylglyoxylyl)amines and amino acids, for their interaction with the central nervous system. These studies have shown that certain compounds in this class exhibit high affinity for the benzodiazepine receptor (BzR), a modulatory site on the GABA-A receptor. Many of these related compounds were found to act as inverse agonists at the BzR.

It is critical to note that this activity has not been demonstrated for **3-indolylacetone** itself. However, the findings for these related molecules provide a logical basis for investigating **3-indolylacetone** as a potential ligand for the benzodiazepine receptor. The structural differences, particularly the nature of the side chain at the C3 position, would be expected to significantly influence binding affinity and functional activity.

Caption: Logical relationship between **3-Indolylacetone** and known BzR ligands.

## Conclusion

**3-Indolylacetone** is a readily synthesizable indole derivative with well-defined physical properties and some available spectroscopic data. However, its biological and pharmacological profile is a significant knowledge gap. The documented activity of structurally related compounds as inverse agonists at the benzodiazepine receptor provides a compelling rationale for the future investigation of **3-indolylacetone** in the field of neuroscience. For drug development professionals, this compound represents an accessible but underexplored scaffold that warrants further screening and characterization to unlock its potential therapeutic value.

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